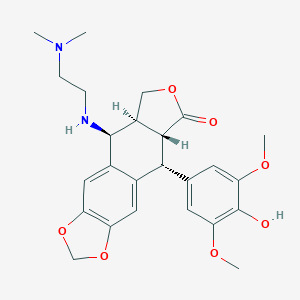
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
Vue d'ensemble
Description
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is an off-white chunky solid . It is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid . It is also known as 2-Picolyl chloride hydrochloride .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride involves the treatment of 2-(chloromethyl)-pyridine derivatives 3,5-dimethyl-4-(alkoxy)-2-(chloromethyl)-pyridine hydrochloride with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide . Another method involves dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine into toluene and adding a toluene solution of triphosgene dropwise .Molecular Structure Analysis
The molecular formula of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is C6H6ClN.ClH . The InChI is InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H and the Canonical SMILES is C1=CC=NC(=C1)CCl.Cl .Chemical Reactions Analysis
The reaction of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide affords the corresponding methylsulphinyl derivatives . Similarly, reaction of 1 or 2 with 4,6-dimethyl-pyrimidine-2-thiol gave the methylsulphinyl derivatives .Physical And Chemical Properties Analysis
The molecular weight of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is 164.03 g/mol . It is a white to yellow to orange powder to crystal . The melting point is 124.0 to 127.0 °C .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of “2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride”, but unfortunately, the available information is limited. The compound is noted as an intermediate in the preparation of Omeprazole metabolites . However, detailed applications across different fields are not provided in the search results.
Safety and Hazards
Mécanisme D'action
- Mechlorethamine primarily targets DNA. As an alkylating agent , it attaches alkyl groups to DNA bases, leading to DNA fragmentation. Repair enzymes attempt to replace the alkylated bases, but this process prevents DNA synthesis and RNA transcription from the affected DNA .
- Additionally, mechlorethamine forms cross-links (bonds between atoms in the DNA), preventing DNA separation for synthesis or transcription. It can also induce mispairing of nucleotides, resulting in mutations .
Target of Action
Propriétés
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKCIHKYBTWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611856 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride | |
CAS RN |
73590-93-9 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
